Spiro[5.5]undecan-2-one
Overview
Description
Spiro[5.5]undecan-2-one is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26002 g/mol . It contains a total of 31 bonds, including 13 non-H bonds, 1 multiple bond, 1 double bond, 2 six-membered rings, and 1 ketone (aliphatic) .
Synthesis Analysis
The synthesis of spiro[5.5]undecan-2-one derivatives with S and O containing heterocycles has been reported . These derivatives exhibit similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units .Molecular Structure Analysis
The molecular structure of spiro[5.5]undecan-2-one includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of spiro[5.5]undecan-2-one is also called a skeletal formula, which is the standard notation for organic molecules .Scientific Research Applications
Chemistry
Application Summary
Spiro[5.5]undecan-2-one is utilized in the synthesis of complex organic compounds due to its unique spirocyclic structure, which is pivotal in stereochemical studies and synthetic chemistry .
Methods of Application
Researchers employ Spiro[5.5]undecan-2-one in synthetic pathways to create derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. These processes often involve controlled reactions under specific conditions to ensure the desired conformational structures .
Results and Outcomes
The derivatives exhibit unique conformational equilibria, which are essential for understanding the stereochemistry of spirocyclic compounds. The synthesis of these derivatives expands the library of compounds with potential applications in material science and pharmacology .
Biology
Application Summary
In biology, Spiro[5.5]undecan-2-one derivatives are synthesized to study their biological activity, particularly as sesquiterpenes like β-chamigrene, which have a spiro[5.5]undecane framework .
Methods of Application
The compound is synthesized using techniques such as Diels-Alder reactions, followed by olefination to construct the spiro[5.5]undecane carbon framework .
Results and Outcomes
The synthesized sesquiterpenes are analyzed for their biological activities, including antibiotic effects and cytotoxicity against cancer cell lines, contributing to the discovery of new therapeutic agents .
Medicine
Application Summary
Spiro[5.5]undecan-2-one is a key intermediate in the development of pharmaceuticals, particularly in the synthesis of 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives as METTL3 inhibitors .
Methods of Application
Medicinal chemists optimize the lead compounds through protein crystallography-based methods, improving potency and ensuring favorable ADME properties .
Results and Outcomes
The optimized compounds show significant potency improvements and demonstrate target engagement in cell lines, reducing m6A/A levels of polyadenylated RNA, which is crucial in cancer treatment .
Materials Science
Application Summary
In materials science, Spiro[5.5]undecan-2-one derivatives are investigated for their potential use in creating new materials with unique properties due to their structural versatility .
Methods of Application
The compound is used to synthesize materials with specific structural features, employing various chemical reactions to manipulate the spirocyclic framework .
Results and Outcomes
The research yields materials with novel properties that could be applied in advanced technologies, including electronics and nanotechnology .
Environmental Science
Application Summary
Spiro[5.5]undecan-2-one plays a role in environmental science research, particularly in the study of organic compound transformations and their environmental impact .
Methods of Application
Environmental chemists use Spiro[5.5]undecan-2-one to understand the isomerization processes of organic compounds under different environmental conditions .
Results and Outcomes
The studies provide insights into the behavior of organic compounds in the environment, aiding in the development of better waste management and pollution control strategies .
Pharmacology
Application Summary
In pharmacology, Spiro[5.5]undecan-2-one derivatives are explored for their pharmacological activities, including their role as enzyme inhibitors in disease treatment .
Methods of Application
Pharmacologists synthesize and test various derivatives to assess their efficacy as inhibitors of specific enzymes implicated in diseases .
Results and Outcomes
The derivatives show promise in inhibiting enzymes like METTL3, which is involved in RNA modifications and is a target for cancer therapy .
This analysis provides a detailed overview of the multifaceted applications of Spiro[5.5]undecan-2-one across different scientific fields, highlighting its significance in research and development. Each application is a testament to the compound’s versatility and potential in advancing scientific knowledge and technological progress.
Stereochemistry Research
Application Summary
Spiro[5.5]undecan-2-one is a subject of interest in stereochemistry due to its chiral nature and the conformational equilibrium between its enantiomers .
Methods of Application
The compound’s enantiomers are studied through methods like X-ray crystallography and NMR spectroscopy to understand their conformational dynamics and the energy barriers between different conformations .
Results and Outcomes
Findings contribute to a deeper understanding of chiral molecules’ behaviors, which is crucial for the development of enantioselective synthesis processes in pharmaceuticals .
Advanced Material Synthesis
Application Summary
The unique structure of Spiro[5.5]undecan-2-one is exploited in the synthesis of advanced materials, potentially impacting fields like electronics and photonics .
Methods of Application
Researchers use the compound as a building block to create polymers and composites with desired physical properties, such as conductivity or luminescence .
Results and Outcomes
The synthesized materials could lead to the development of new electronic devices or sensors with enhanced performance and novel functionalities .
Pharmaceutical Intermediates
Application Summary
Spiro[5.5]undecan-2-one serves as a versatile intermediate in the synthesis of various pharmaceutical compounds, including those with potential anticancer properties .
Methods of Application
The compound is incorporated into synthetic routes to produce complex molecules with specific pharmacological activities, utilizing techniques like catalytic hydrogenation and functional group interconversion .
Results and Outcomes
The resulting pharmaceutical intermediates are critical for the development of new drugs with improved efficacy and reduced side effects .
Agrochemical Research
Application Summary
In agrochemical research, Spiro[5.5]undecan-2-one derivatives are investigated for their potential use as new, more environmentally friendly pesticides and herbicides .
Methods of Application
Synthetic pathways are developed to create compounds that target specific pests or plant pathogens, with an emphasis on selectivity and biodegradability .
Results and Outcomes
Some derivatives show promising results in controlling agricultural pests without causing significant harm to non-target organisms or the environment .
Chemical Education
Application Summary
Spiro[5.5]undecan-2-one is used as a teaching tool in chemical education to illustrate concepts of chirality, conformational analysis, and organic synthesis .
Methods of Application
Educational programs incorporate the compound into laboratory exercises and problem-solving sessions, allowing students to gain hands-on experience with chiral molecules .
Results and Outcomes
Students develop a better understanding of organic chemistry principles and are better prepared for research and industrial applications .
Environmental Monitoring
Application Summary
The compound’s derivatives are explored for their potential use in environmental monitoring, particularly in the detection of organic pollutants .
Methods of Application
Spiro[5.5]undecan-2-one derivatives are used to create sensors and assays that can detect and quantify trace amounts of organic compounds in environmental samples .
Results and Outcomes
These sensors could provide a more efficient and sensitive means of monitoring environmental pollution, aiding in the protection of ecosystems .
Safety And Hazards
Spiro[5.5]undecan-2-one should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and protective equipment should be worn . In case of accidental release, measures should be taken to prevent the chemical from entering drains .
properties
IUPAC Name |
spiro[5.5]undecan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-10-5-4-8-11(9-10)6-2-1-3-7-11/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUTRZPSFLEST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342188 | |
Record name | Spiro[5.5]undecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[5.5]undecan-2-one | |
CAS RN |
1781-81-3 | |
Record name | Spiro[5.5]undecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiro(5.5)undecan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.